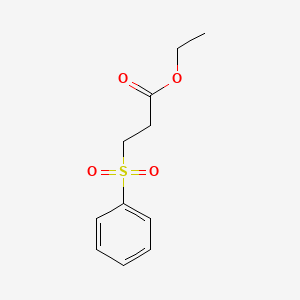

Ethyl 3-(phenylsulfonyl)propanoate

Description

Ethyl 3-(phenylsulfonyl)propanoate is an ester derivative of propanoic acid featuring a phenylsulfonyl group at the β-position. For instance, Ethyl 3-(methylsulfonyl)propanoate (CAS 118675-14-2) shares structural similarities but differs in substituent bulkiness and electronic effects .

Properties

IUPAC Name |

ethyl 3-(benzenesulfonyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-2-15-11(12)8-9-16(13,14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNHCYWSZYRMEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(phenylsulfonyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-(phenylsulfonyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(phenylsulfonyl)propanoate undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-(phenylsulfonyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(phenylsulfonyl)propanoate involves its interaction with various molecular targets. The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active sulfonyl compound, which can then interact with cellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonyl Group Variants

Ethyl 3-(Methylsulfonyl)Propanoate (CAS 118675-14-2)

- Structure : Methylsulfonyl group at β-position.

- Molecular Formula : C₆H₁₂O₄S (MW: 180.22 g/mol).

- Applications : Intermediate in pharmaceuticals; higher solubility in polar solvents compared to phenylsulfonyl analogs due to reduced steric hindrance .

- Synthesis: Typically prepared via sulfonation of propanoate precursors, similar to methods in (e.g., Zn-mediated coupling) but with methyl substituents .

Ethyl 3-[2-(Phenylsulfonyl)Ethyl]indole Derivatives

Aromatic Substituted Propanoates

Ethyl 3-[2-Chloro-4-(Trifluoromethyl)Phenoxy]Propanoate (CAS 1443345-65-0)

- Structure: Chloro and trifluoromethyl groups on phenoxy ring.

- Properties : High lipophilicity (logP ~3.5) due to electron-withdrawing CF₃ group; used in agrochemicals for pest resistance .

- Synthesis: Similar esterification pathways as in , involving nucleophilic substitution or Mitsunobu reactions .

Ethyl 3-(2-Furyl)Propanoate

- Structure : Furan ring at β-position.

- Electronic Effects : Electron-rich furan enhances reactivity in Diels-Alder reactions, contrasting with electron-deficient phenylsulfonyl groups .

Comparison : Phenylsulfonyl derivatives exhibit lower reactivity in cycloadditions but greater stability under acidic conditions.

Amino and Heterocyclic Derivatives

Ethyl 3-(Isopropylamino)Propanoate (CAS 16217-22-4)

- Structure : Secondary amine substituent.

- Applications : Key intermediate in Benfuracarb (insecticide) synthesis; water solubility <1 g/L, requiring organic solvents for processing .

- Spectroscopy : Distinct NH stretches in IR (~3300 cm⁻¹) absent in sulfonyl analogs .

Ethyl 3-(4-Oxothiazolidin-3-yl)Propanoates

- Structure: Thiazolidinone ring with halogen/methoxy substituents (e.g., 4-chlorophenyl).

- Yields : 42–82% via cyclocondensation; solid/liquid states depend on substituent polarity .

- NMR Trends: Thiazolidinone protons resonate at δ 3.5–4.5 ppm, unlike sulfonyl analogs (δ 7.0–8.0 ppm for aromatic protons) .

Key Insight: Amino/heterocyclic derivatives prioritize hydrogen bonding and bioactivity, while sulfonyl analogs focus on electronic modulation.

Halogenated and Multifunctional Derivatives

Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate (CAS 1379648-61-9)

- Structure : Dichlorophenyl and phenyl groups.

- Applications: Potential use in asymmetric catalysis; steric effects reduce reaction rates compared to monosubstituted analogs .

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

- Structure : Fluoro and keto groups.

- Reactivity : Fluorine enhances electrophilicity at the keto position, enabling nucleophilic additions .

Comparison : Halogens (F, Cl) and sulfonyl groups both increase electrophilicity but differ in steric and electronic contributions.

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

Ethyl 3-(phenylsulfonyl)propanoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its ester functional group and a phenylsulfonyl moiety. Its molecular formula is , and it has a molecular weight of approximately 258.29 g/mol. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The phenylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is crucial for its role as a biochemical probe in enzyme studies.

- Hydrolysis : The ester group can undergo hydrolysis, releasing the active sulfonyl compound that interacts with cellular targets, influencing cellular functions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

Studies have shown that compounds containing similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For instance, in vitro evaluations using the MTT assay demonstrated that derivatives based on the chalcone structure, which includes this compound, possess potent anticancer properties against breast cancer cells (MCF-7) .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Compounds with similar sulfonyl groups have exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 28.1 μg/mL against E. coli .

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli ATCC 25922 | TBD | |

| Related Sulfone Derivative | E. coli ATCC 25922 | 28.1 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The sulfonamide derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of synthesized compounds derived from the chalcone scaffold on MCF-7 breast cancer cells using the MTT assay. Results indicated that compounds similar to this compound showed significant cytotoxicity compared to standard treatments like Tamoxifen .

- Antimicrobial Evaluation : Research on diaryl sulfones revealed that certain derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the phenylsulfonyl group in enhancing antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.